(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid
Description
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cyclohexane carboxylic acids It features a cyclohexane ring substituted with a 4-fluorobenzoyl group and a carboxylic acid group
Properties
IUPAC Name |
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCIJJKDNJBQIL-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes One common method involves the Friedel-Crafts acylation of cyclohexane with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride The resulting intermediate is then subjected to a stereoselective reduction to obtain the desired (1S,2R) configuration
Industrial Production Methods
Industrial production of (1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid typically involves large-scale Friedel-Crafts acylation followed by stereoselective reduction and oxidation steps. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylate salts or esters.
Reduction: The carbonyl group in the 4-fluorobenzoyl moiety can be reduced to form alcohols or hydrocarbons.
Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylate salts, esters.
Reduction: Alcohols, hydrocarbons.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorobenzoyl group can enhance its binding affinity and selectivity for certain targets, while the carboxylic acid group can facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid
- (1S,2R)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic acid
- (1S,2R)-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid
Uniqueness
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
